molecular formula C18H16N6O B11663282 N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663282
M. Wt: 332.4 g/mol
InChI Key: AOJLJGAELONBIF-RGVLZGJSSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves several steps. One common method includes the condensation of 1H-indole-3-carbaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and indomethacin. Compared to these compounds, N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE may exhibit unique biological activities or improved efficacy in certain applications . The presence of both indole and pyrazole rings in its structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N6O/c1-24-8-4-7-17(24)15-9-16(22-21-15)18(25)23-20-11-12-10-19-14-6-3-2-5-13(12)14/h2-11,19H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

AOJLJGAELONBIF-RGVLZGJSSA-N

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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